molecular formula C18H16N4 B14589490 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- CAS No. 61404-80-6

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)-

Katalognummer: B14589490
CAS-Nummer: 61404-80-6
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: ZBVSCHUBDCYPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a phenylamino group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- typically involves multi-step reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61404-80-6

Molekularformel

C18H16N4

Molekulargewicht

288.3 g/mol

IUPAC-Name

2-amino-1-anilino-4-methyl-5-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C18H16N4/c1-13-16(12-19)18(20)22(21-15-10-6-3-7-11-15)17(13)14-8-4-2-5-9-14/h2-11,21H,20H2,1H3

InChI-Schlüssel

ZBVSCHUBDCYPJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=C1C#N)N)NC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.